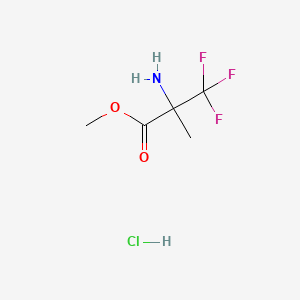
Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate hydrochloride
Descripción general
Descripción
“Methyl 2-amino-3,3,3-trifluoro-2-methyl-propionate hydrochloride” is a chemical compound with the molecular formula C5H9ClF3NO2 . It is also known as "Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate" . It is used in proteomics research .
Molecular Structure Analysis
The linear formula of this compound is H2NCH2CH(CF3)CO2CH3 . The InChI key, which is a unique identifier for chemical substances, is IWNHSPZURKMJSI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a refractive index of n20/D 1.374 and a density of 1.345 g/mL at 25 °C . It has a boiling point of 50 °C at 0.2 mmHg .Aplicaciones Científicas De Investigación
Modification of Biologically Active Compounds
Research has explored the modification of biologically active amides and amines with fluorine-containing heterocycles, leading to the formation of novel fluorine-containing heterocyclic derivatives. These compounds, derived from reactions involving similar chemicals, have potential applications in medicinal chemistry due to their unique biological activities (Sokolov & Aksinenko, 2012).
Synthesis of Fluorinated Compounds
Studies have shown the ethanolysis of perfluoro compounds, resulting in ethyl esters with fluorine atoms, which are of interest due to their unique chemical properties. These compounds are used in various chemical syntheses and have applications in creating materials with specific fluorinated functionalities (Banks, Berry, & Moore, 1969).
Heterocyclic Compound Formation
Research into the reactions of methyl 3,3,3-trifluoro compounds with nucleophiles has led to the development of acyclic and heterocyclic compounds containing the trifluoromethyl group. These compounds have potential uses in developing new pharmaceuticals and agrochemicals due to their structural diversity and biological relevance (Sokolov & Aksinenko, 2010).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been studied, with findings contributing to the understanding of chemical reactions involving fluorine and the development of novel synthetic methodologies. Such research is fundamental in advancing the field of organic chemistry and in the design of new chemical entities (Li et al., 2013).
Development of Fluorinated Amino Acids
Fluorinated amino acids and their derivatives are of significant interest due to their potential applications in peptide chemistry and drug design. The synthesis of enantiopure fluorinated amino acid derivatives illustrates the ongoing research efforts to expand the toolkit of building blocks available for the development of novel bioactive compounds (Pigza, Quach, & Molinski, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that amino acid derivatives can influence the secretion of anabolic hormones , suggesting potential targets could be hormone receptors or enzymes involved in hormone synthesis and regulation.
Mode of Action
It is known that the trifluoromethyl group in molecules can improve drug potency towards certain enzymes by lowering the pk_a of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Amino acid derivatives are known to supply fuel during exercise and prevent exercise-induced muscle damage , suggesting they may influence energy metabolism and muscle repair pathways.
Result of Action
Given its potential influence on anabolic hormone secretion , it may promote muscle growth and recovery.
Propiedades
IUPAC Name |
methyl 2-amino-3,3,3-trifluoro-2-methylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-4(9,3(10)11-2)5(6,7)8;/h9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFVWFPXOOLBJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1373223-05-2 | |
| Record name | Alanine, 3,3,3-trifluoro-2-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[(6-Methoxy-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3027666.png)






